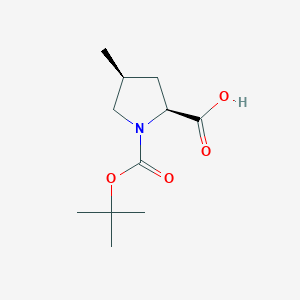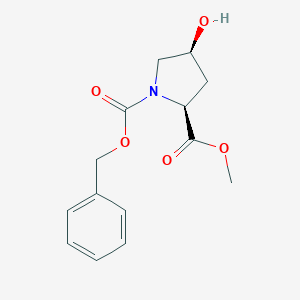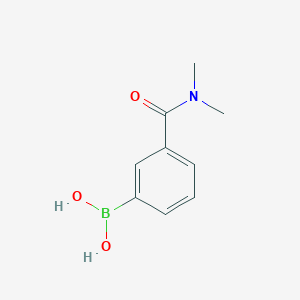
(3-(Dimethylcarbamoyl)phenyl)boronic acid
概要
説明
While the provided papers do not directly discuss (3-(Dimethylcarbamoyl)phenyl)boronic acid, they offer insights into the properties and behaviors of related phenylboronic acid derivatives, which can be extrapolated to hypothesize about the subject compound. Phenylboronic acids are a class of compounds that have garnered interest due to their utility in organic synthesis and potential pharmaceutical applications. They are known for their role in Suzuki cross-coupling reactions and their ability to form reversible covalent bonds with diols, which is useful in the construction of sensing materials .
Synthesis Analysis
The synthesis of phenylboronic acid derivatives typically involves the conversion of an appropriate aniline precursor to the boronic acid through a series of steps including protection of functional groups, halogen-lithium exchange, and reaction with a borate source, followed by hydrolysis . The yield and conditions of these reactions can vary depending on the substituents on the phenyl ring and the reactivity of the intermediates.
Molecular Structure Analysis
The molecular and crystal structures of phenylboronic acids can be determined using techniques such as single crystal X-ray diffraction (XRD). These structures often feature hydrogen-bonded dimers in the solid state, and the presence of substituents can influence the stability and conformation of these dimers . For example, the introduction of electron-withdrawing groups, such as -OCF3, can affect the acidity and hydrogen bonding patterns within the crystal lattice .
Chemical Reactions Analysis
Phenylboronic acids participate in a variety of chemical reactions, including acid-base equilibria and dehydration reactions to form boroxines. The pKa values of these acids can be influenced by the nature of the substituents, which in turn affects their reactivity in different chemical environments . Additionally, the presence of functional groups such as amines can facilitate the attachment of the boronic acid to polymers or other materials, expanding their utility in material science applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids, such as acidity constants, thermal behavior, and NMR characteristics, are crucial for understanding their behavior in different contexts. These properties are often investigated using a combination of experimental techniques and theoretical calculations, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy . Theoretical calculations, such as DFT, can provide additional insights into the energy barriers associated with molecular rotations and intermolecular interactions .
科学的研究の応用
Boronic acids, including “(3-(Dimethylcarbamoyl)phenyl)boronic acid”, are known for their versatility in various areas of research . Here are some potential applications:
-
Suzuki-Miyaura Cross-Coupling Reactions : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions, which is a type of palladium-catalyzed cross coupling reaction. This reaction is used to form carbon-carbon bonds which is a key process in the manufacture of various chemical compounds, including pharmaceuticals and polymers .
-
Sensing Applications : Boronic acids can interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
-
Biological Labelling : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling .
-
Protein Manipulation and Modification : Boronic acids can interact with proteins, allowing for their manipulation and cell labelling .
-
Separation Technologies : Boronic acids can be used in electrophoresis of glycated molecules. They are also employed as building materials for microparticles for analytical methods .
-
Development of Therapeutics : Boronic acids are used in the development of therapeutics and in polymers for the controlled release of insulin .
-
Drug Delivery Systems : Boronic acids have been used in the development of drug delivery systems. They can form reversible covalent bonds with biological molecules, which can be exploited for targeted drug delivery .
-
Catalysis : Boronic acids can act as Lewis acids and can be used as catalysts in various organic reactions .
-
Fluorescence Imaging : The ability of boronic acids to form complexes with diols has been used in the development of fluorescent sensors for imaging applications .
-
Chemical Biology : Boronic acids can be used to study biological systems. For example, they can be used to label or modify proteins, or to study carbohydrate-protein interactions .
-
Material Science : Boronic acids have been used in the development of new materials, such as polymers and gels. These materials can have a variety of applications, from drug delivery to environmental sensing .
-
Agriculture : Some boronic acids have been used as herbicides or pesticides .
Safety And Hazards
将来の方向性
The unique properties of boronic acids, including “(3-(Dimethylcarbamoyl)phenyl)boronic acid”, have led to their increasing use in medicinal chemistry . Future research directions include the development of new synthetic methods for boronic acids, the design of boronic acid-based synthetic ligands for drug delivery, and the exploration of new biological applications for boronic acids .
特性
IUPAC Name |
[3-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11(2)9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXIDMHTQDSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378430 | |
| Record name | [3-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
373384-14-6 | |
| Record name | [3-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



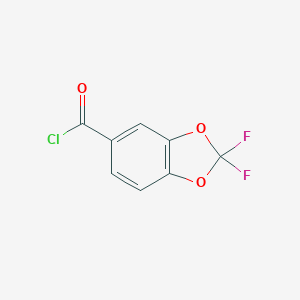
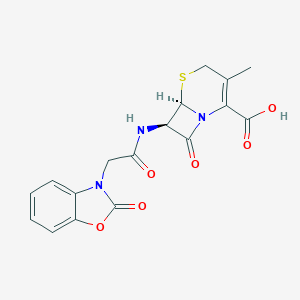
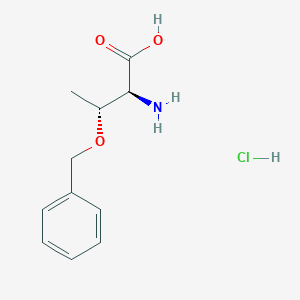
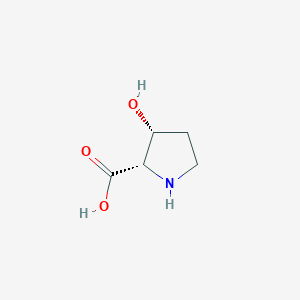
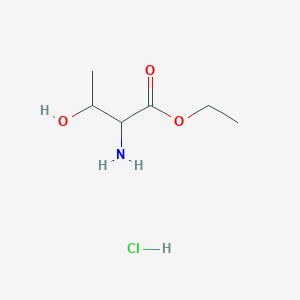

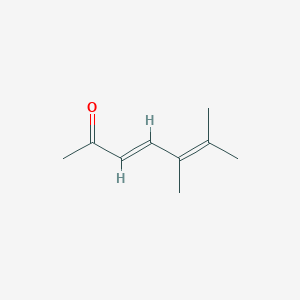

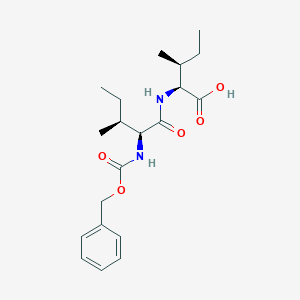
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
